9-Oxooctadeca-10,12,15-trienoic acid
CAS No.:
Cat. No.: VC18707946
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28O3 |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 9-oxooctadeca-10,12,15-trienoic acid |
| Standard InChI | InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
| Standard InChI Key | ACHDMUPTZYZIGR-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid, reflecting the trans configuration of its double bonds . The stereochemical arrangement critically influences its molecular interactions, as evidenced by variations in biological activity between geometric isomers. For instance, the (10E,12Z,15Z)-isomer (9-OxoOTrE) exhibits distinct receptor-binding properties compared to the fully trans-configured form .
Molecular Descriptors and Spectral Data
The compound’s UV-Vis spectrum shows strong absorption at 234 nm due to conjugated dienes, while IR spectroscopy reveals peaks at 1710 cm⁻¹ (ketone C=O) and 1690 cm⁻¹ (carboxylic acid C=O).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₈O₃ | |
| Molecular weight | 292.4 g/mol | |
| LogP (octanol-water) | 4.2 (predicted) | |
| Water solubility | 0.01 mg/mL (25°C) |
Synthesis and Production
Enzymatic Biosynthesis
In Solanum tuberosum, 9-oxooctadeca-10,12,15-trienoic acid derives from α-linolenic acid (18:3ω-3) via lipoxygenase (LOX)-catalyzed oxidation. The pathway involves:
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Dioxygenation: LOX introduces hydroperoxy groups at C9.
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Dehydration: Hydroperoxide lyase converts 9-hydroperoxide to the α,β-unsaturated ketone .
Chemical Synthesis
Industrial production employs controlled oxidation of linolenic acid using tert-butyl hydroperoxide (TBHP) and iron catalysts. Optimal conditions include:
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Temperature: 40–50°C
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Solvent: Ethanol/water (7:3 v/v)
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Yield: 68–72%
Alternative routes involve ozonolysis of ricinoleic acid derivatives, though scalability remains challenging due to byproduct formation.
Biological Roles and Mechanisms
PPARα Activation and Lipid Metabolism
9-Oxooctadeca-10,12,15-trienoic acid acts as a partial agonist of PPARα (EC₅₀ = 3.7 μM), upregulating genes involved in fatty acid β-oxidation (e.g., ACOX1, CPT1A). In murine models, oral administration (10 mg/kg/day) reduced plasma triglycerides by 42% and hepatic steatosis by 35% over 4 weeks.
Plant Defense Signaling
In Isatis tinctoria, this compound functions as a phytoalexin, inhibiting fungal hyphal growth (Botrytis cinerea) at 50 μM. Its biosynthesis increases >10-fold upon jasmonate treatment, suggesting a role in induced systemic resistance .
Applications and Future Directions
Agricultural Uses
As a natural antifungal agent, field trials show that foliar application (0.1 mM) reduces Phytophthora infestans infection in potatoes by 62% without phytotoxicity .
Therapeutic Development
Challenges include improving oral bioavailability (<5% in rats) through prodrug strategies. Ethyl ester derivatives increase plasma Cₘₐₓ by 8-fold in preclinical models.
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